molecular formula C20H27N3O2 B2566884 N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide CAS No. 1280945-45-0

N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide

Cat. No.: B2566884
CAS No.: 1280945-45-0
M. Wt: 341.455
InChI Key: DOTSKNXVTKYYHO-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide is a synthetic organic compound with a complex structure that includes a cyanocycloheptyl group, a hydroxyphenyl group, and a pyrrolidinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide typically involves multiple steps:

  • Formation of the Cyanocycloheptyl Intermediate: : The initial step involves the preparation of the cyanocycloheptyl intermediate. This can be achieved through the reaction of cycloheptanone with cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.

  • Synthesis of the Pyrrolidinylacetamide Intermediate: : The next step involves the synthesis of the pyrrolidinylacetamide intermediate. This can be done by reacting 4-hydroxybenzaldehyde with pyrrolidine in the presence of acetic anhydride to form the pyrrolidinylacetamide moiety.

  • Coupling Reaction: : The final step is the coupling of the cyanocycloheptyl intermediate with the pyrrolidinylacetamide intermediate. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyphenyl group in the compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The nitrile group in the cyanocycloheptyl moiety can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : The hydroxy group in the hydroxyphenyl moiety can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide has several applications in scientific research:

  • Medicinal Chemistry: : This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its structural similarity to known bioactive molecules.

  • Biological Research: : It is used in studies investigating the interaction of synthetic compounds with biological targets such as enzymes and receptors.

  • Industrial Applications: : The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets in biological systems. The hydroxyphenyl group can interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, while the pyrrolidinylacetamide moiety may enhance binding affinity and specificity. The cyanocycloheptyl group can modulate the compound’s overall lipophilicity and membrane permeability, influencing its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-(1-cyanocyclooctyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.

Uniqueness

N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide is unique due to its specific combination of a seven-membered cyanocycloheptyl ring and a hydroxyphenyl-pyrrolidinylacetamide moiety. This unique structure may confer distinct pharmacological properties and chemical reactivity compared to its analogs with different ring sizes.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c21-15-20(11-3-1-2-4-12-20)22-19(25)14-23-13-5-6-18(23)16-7-9-17(24)10-8-16/h7-10,18,24H,1-6,11-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTSKNXVTKYYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2CCCC2C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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